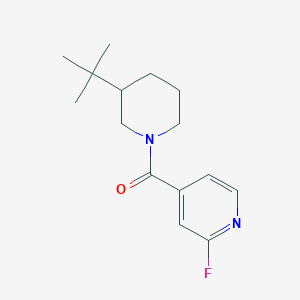

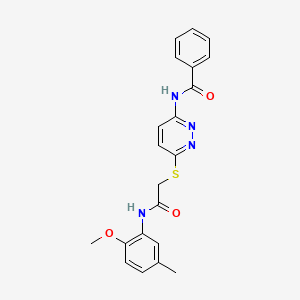

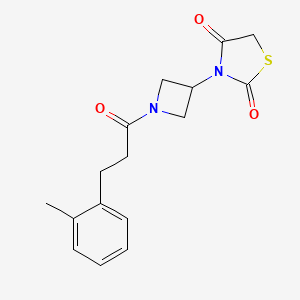

![molecular formula C23H17ClN4O2S B2424379 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326862-20-7](/img/structure/B2424379.png)

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

Thieno[2,3-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using techniques such as mass spectra, 1H NMR, and 13C NMR . Some compounds can also be structurally validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the molecule. For example, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be determined using various analytical techniques. For example, the yield, melting point, and NMR data can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

- A study focused on synthesizing new derivatives related to your compound and testing their in vitro antioxidant activity. Notably, certain derivatives displayed significant radical scavenging properties (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antibacterial and Antifungal Activity

- Another research explored the synthesis of new derivatives and their antibacterial and antifungal activities. Some compounds demonstrated higher antifungal activity than fluconazole against Candida fungus species (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Reaction with Hydroxylamine Hydrochloride

- The reaction of similar compounds with hydroxylamine hydrochloride and their effects on pentosidine formation were studied, indicating potential applications in the field of organic chemistry (Okuda, Ide, Uramaru, & Hirota, 2015).

Lipase and α-Glucosidase Inhibition

- Compounds synthesized from related structures were tested for their lipase and α-glucosidase inhibition properties, showing potential in the context of enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).

Plant Growth Stimulation

- Some derivatives, including those with a 1,2,4-oxadiazole ring, exhibited pronounced plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antitumor Activity

- New derivatives were synthesized and evaluated for antitumor activity, showing promising results on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Wirkmechanismus

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

The compound has been found to exhibit good antimycobacterial activity, suggesting that it has sufficient bioavailability to reach its target bacteria .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes the compound a potential candidate for the development of new antitubercular agents .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been observed that some compounds in the thienopyrimidinones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Cellular Effects

Based on the antimycobacterial activity of similar compounds, it can be inferred that it may have an impact on the cellular processes of Mycobacterium species .

Molecular Mechanism

It is likely that it interacts with biomolecules in the cell, possibly inhibiting or activating enzymes, and causing changes in gene expression .

Eigenschaften

IUPAC Name |

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S/c1-13-7-9-15(10-8-13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-5-3-4-6-17(16)24/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWHDOXKZBIACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

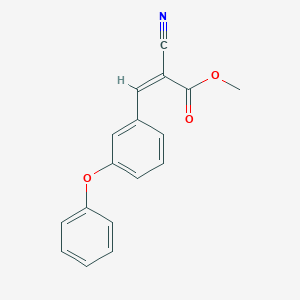

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)

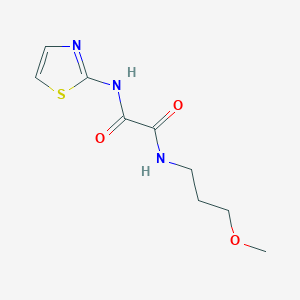

![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)

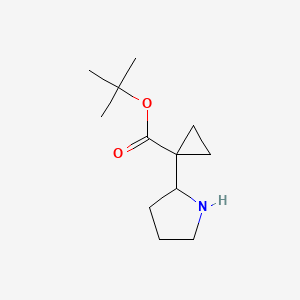

![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)

![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)